Grb2 SH2 domain inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

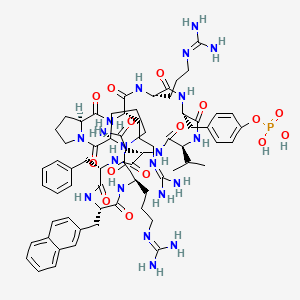

Molecular Formula |

C68H95N20O15P |

|---|---|

Molecular Weight |

1463.6 g/mol |

IUPAC Name |

[4-[[(3R,9R,12S,15S,18S,21S,24S,27S,30S,33S)-18-(2-amino-2-oxoethyl)-15-benzyl-9,27,30-tris[3-(diaminomethylideneamino)propyl]-12-(naphthalen-2-ylmethyl)-2,8,11,14,17,20,23,26,29,32-decaoxo-21-propan-2-yl-1,7,10,13,16,19,22,25,28,31-decazatricyclo[31.3.0.03,7]hexatriacontan-24-yl]methyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C68H95N20O15P/c1-38(2)55-63(97)85-51(37-54(69)89)60(94)83-48(34-39-13-4-3-5-14-39)59(93)84-50(36-41-22-25-42-15-6-7-16-43(42)33-41)58(92)81-47(19-10-30-78-68(74)75)64(98)88-32-12-21-53(88)65(99)87-31-11-20-52(87)62(96)80-46(18-9-29-77-67(72)73)56(90)79-45(17-8-28-76-66(70)71)57(91)82-49(61(95)86-55)35-40-23-26-44(27-24-40)103-104(100,101)102/h3-7,13-16,22-27,33,38,45-53,55H,8-12,17-21,28-32,34-37H2,1-2H3,(H2,69,89)(H,79,90)(H,80,96)(H,81,92)(H,82,91)(H,83,94)(H,84,93)(H,85,97)(H,86,95)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)(H2,100,101,102)/t45-,46-,47+,48-,49-,50-,51-,52-,53+,55-/m0/s1 |

InChI Key |

FTRJIKZGFXAUCW-DBPHFMMRSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)OP(=O)(O)O)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5)CC7=CC=CC=C7)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Grb2 SH2 domain inhibitor 1 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of a Grb2 SH2 Domain Inhibitor

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of a potent, cell-permeable macrocyclic peptide inhibitor targeting the Src Homology 2 (SH2) domain of the Growth factor receptor-bound protein 2 (Grb2). This document is intended for researchers, scientists, and drug development professionals working in oncology and signal transduction.

Introduction: Grb2 as a Therapeutic Target

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that plays a pivotal role in intracellular signal transduction.[1][2] It is composed of a central SH2 domain flanked by two Src Homology 3 (SH3) domains.[3] The Grb2 SH2 domain specifically recognizes and binds to phosphotyrosine (pTyr) residues on activated receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and other docking proteins.[3][4][5] This binding event recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via the Grb2 SH3 domains.[4][5] This proximity enables SOS to activate Ras, which in turn initiates the Ras-MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival.[5][6]

Given that aberrant activation of the Ras-MAPK pathway is a hallmark of many human cancers, Grb2 represents a key signaling node and an attractive therapeutic target.[6][7][8] Inhibiting the Grb2 SH2 domain disrupts the initial protein-protein interaction (PPI) that links upstream RTK signaling to downstream Ras activation, offering a promising strategy for anticancer drug development.[7][9]

The Grb2 Signaling Pathway

The canonical Grb2-mediated signaling pathway begins with the activation of an RTK by its corresponding growth factor. This leads to autophosphorylation of the receptor's intracellular domain, creating docking sites for the Grb2 SH2 domain. The subsequent recruitment of SOS activates the Ras-MAPK cascade, as illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Target-templated de novo design of macrocyclic d -/ l -peptides: discovery of drug-like inhibitors of PD-1 - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01031J [pubs.rsc.org]

- 5. Rational design of cell-permeable cyclic peptides containing a D-Pro-L-Pro motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Grb2 SH3 Domains with Affimer Proteins Provides Novel Insights into Ras Signalling Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel inhibitors of a Grb2 SH3C domain interaction identified by a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Grb2 SH2 Domain in Complex with a High-Affinity Pseudopeptide Inhibitor

For Immediate Release

This technical whitepaper provides a detailed examination of the structural and biochemical interactions between the Growth factor receptor-bound protein 2 (Grb2) SH2 domain and a potent synthetic inhibitor, mAZ*-pY-(alphaMe)pY-N-NH2. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of signal transduction, oncology, and medicinal chemistry.

Introduction: Grb2 as a Key Signaling Node

Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed adaptor protein that plays a critical role in intracellular signal transduction.[1] Comprised of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs) and downstream signaling cascades, most notably the Ras/MAPK pathway. The Grb2 SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues within a pY-X-N-X consensus sequence on activated receptors and docking proteins. This interaction is a pivotal event in the propagation of signals that regulate cell proliferation, differentiation, and survival. Consequently, the Grb2 SH2 domain has emerged as a significant target for the development of therapeutic agents aimed at modulating aberrant signaling in various cancers.

The Grb2-Inhibitor Complex: A Structural Overview

The crystal structure of the human Grb2 SH2 domain in complex with the pseudopeptide inhibitor mAZ*-pY-(alphaMe)pY-N-NH2 has been elucidated, providing atomic-level insights into the molecular recognition and inhibition mechanism. This complex, deposited in the Protein Data Bank under the accession code 1JYQ, reveals a high-resolution view of the inhibitor nestled within the binding pocket of the SH2 domain.

Quantitative Data Summary

The binding affinity and structural parameters of the Grb2 SH2 domain-inhibitor complex are summarized in the tables below. The inhibitor demonstrates a nanomolar affinity for the Grb2 SH2 domain.[2]

| Binding Affinity Data | |

| Inhibitor | mAZ*-pY-(alphaMe)pY-N-NH2 |

| Assay Type | Fluorescence Polarization |

| IC50 | 40 nM[3] |

| Crystallographic Data | |

| PDB ID | 1JYQ[4] |

| Resolution | 2.00 Å[2] |

| Method | X-Ray Diffraction[4] |

| Space Group | P 31 2 1 |

| Unit Cell Dimensions (Å) | a=74.3, b=74.3, c=58.2 |

Signaling Pathways and Experimental Workflows

To contextualize the significance of Grb2 inhibition and the methods used to characterize it, the following diagrams illustrate the canonical Grb2 signaling pathway and the experimental workflows for structural and binding affinity determination.

Grb2 Signaling Pathway

Caption: The canonical Grb2-mediated Ras/MAPK signaling pathway and the point of intervention by the inhibitor.

Experimental Workflow: Structure and Affinity Determination

Caption: Workflow for the expression, purification, and characterization of the Grb2 SH2-inhibitor complex.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Protein Expression and Purification of Grb2 SH2 Domain

The human Grb2 SH2 domain (residues 50-161) is expressed in E. coli as a Glutathione S-transferase (GST) fusion protein.

-

Expression: The pGEX plasmid containing the GST-Grb2-SH2 construct is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at a reduced temperature (e.g., 25°C) for several hours.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl) supplemented with protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a glutathione-Sepharose column. The column is washed extensively to remove unbound proteins.

-

Thrombin Cleavage: The SH2 domain is cleaved from the GST tag on-column by incubation with thrombin.

-

Final Purification: The eluted Grb2 SH2 domain is further purified by size-exclusion chromatography to remove any aggregates and remaining impurities. Protein purity is assessed by SDS-PAGE.[5]

X-ray Crystallography of the Grb2 SH2-Inhibitor Complex

The structure of the Grb2 SH2 domain in complex with the inhibitor mAZ*-pY-(alphaMe)pY-N-NH2 was determined by X-ray crystallography.

-

Crystallization: The purified Grb2 SH2 domain is concentrated to approximately 10 mg/mL. The protein is mixed with a molar excess of the inhibitor. Crystals are grown using the hanging-drop vapor-diffusion method by mixing the protein-inhibitor solution with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and a salt (e.g., ammonium acetate).[6][7][8]

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Grb2 SH2 domain structure as a search model. The inhibitor is then built into the electron density map. The final model is refined to produce the high-resolution structure.

Fluorescence Polarization (FP) Binding Assay

The binding affinity of the inhibitor to the Grb2 SH2 domain is determined using a competitive fluorescence polarization assay.

-

Assay Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (probe) that binds to the Grb2 SH2 domain. When the fluorescent probe is bound to the much larger protein, it tumbles more slowly in solution, resulting in a higher polarization value. Unlabeled inhibitors compete with the fluorescent probe for binding to the SH2 domain, causing a decrease in the polarization signal.

-

Assay Protocol:

-

A fluorescently labeled peptide with known affinity for the Grb2 SH2 domain (e.g., a fluorescein-labeled phosphopeptide) is used as the probe.

-

A constant concentration of the Grb2 SH2 protein and the fluorescent probe are incubated in an appropriate buffer (e.g., 20 mM NaH2PO4/Na2HPO4, 100 mM NaCl, 2 mM DTT, pH 7.4).[3]

-

Serial dilutions of the test inhibitor (mAZ*-pY-(alphaMe)pY-N-NH2) are added to the protein-probe mixture in a microplate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis: The FP values are plotted against the inhibitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent probe.

Conclusion

This technical guide has provided a comprehensive overview of the structure and inhibition of the Grb2 SH2 domain by the high-affinity pseudopeptide inhibitor mAZ*-pY-(alphaMe)pY-N-NH2. The detailed structural data, quantitative binding affinities, and experimental protocols presented herein serve as a valuable resource for the scientific community. The elucidation of this inhibitor-protein complex provides a robust framework for the structure-based design of novel, more potent, and specific Grb2 inhibitors for therapeutic applications.

References

- 1. Recent advances in the design and synthesis of SH2 inhibitors of Src, Grb2 and ZAP-70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Preliminary crystallographic characterization of the Grb2 SH2 domain in complex with a FAK-derived phosphotyrosyl peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Introduction of Electrostatic Interactions at Crystal Contacts to Enhance Protein Crystallization of an Ene Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Searchable Database of Crystallization Cocktails in the PDB: Analyzing the Chemical Condition Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Grb2 SH2 Domain Inhibitor 1 and its Interplay with the Ras-MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that plays a pivotal role in cellular signal transduction, primarily through the Ras-mitogen-activated protein kinase (MAPK) pathway. Its Src homology 2 (SH2) domain is central to its function, recognizing and binding to phosphotyrosine residues on activated receptor tyrosine kinases (RTKs) and other signaling proteins. This interaction initiates a cascade of events leading to cell proliferation, differentiation, and survival. Dysregulation of the Grb2-mediated Ras-MAPK signaling is a hallmark of many cancers, making the Grb2 SH2 domain an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of a representative Grb2 SH2 domain inhibitor, herein referred to as "Inhibitor 1," its mechanism of action, and its effects on the Ras-MAPK signaling pathway. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

The Role of Grb2 in Ras-MAPK Signaling

The Ras-MAPK pathway is a cornerstone of cellular signaling, converting extracellular signals into intracellular responses. Grb2 acts as a crucial link in this pathway.[1][2][3] Upon ligand-induced activation and autophosphorylation of RTKs, the Grb2 SH2 domain binds to specific phosphotyrosine motifs on the receptor.[1][2] Grb2 also contains two Src homology 3 (SH3) domains, which constitutively associate with the Son of Sevenless (SOS) protein, a guanine nucleotide exchange factor for Ras.[3] The recruitment of the Grb2-SOS complex to the plasma membrane brings SOS into proximity with Ras, facilitating the exchange of GDP for GTP and thereby activating Ras. Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK), ultimately leading to the regulation of gene expression and cellular responses.[4]

Grb2 SH2 Domain Inhibitor 1: Mechanism of Action

This compound is a representative small molecule or peptidomimetic designed to competitively block the binding of the Grb2 SH2 domain to its phosphotyrosine-containing binding partners.[5][6] By occupying the phosphotyrosine-binding pocket of the Grb2 SH2 domain, the inhibitor prevents the recruitment of Grb2-SOS to activated receptors, thereby disrupting the initial step of Ras activation.[7] This leads to the attenuation of downstream signaling through the Ras-MAPK cascade. The ultimate cellular effects of Grb2 SH2 domain inhibition can include decreased cell proliferation, reduced cell motility, and the induction of apoptosis in cancer cells where this pathway is aberrantly activated.[8][9]

Quantitative Data for Grb2 SH2 Domain Inhibitors

The following table summarizes key quantitative data for a selection of representative Grb2 SH2 domain inhibitors, illustrating the range of potencies achieved by various chemical scaffolds.

| Inhibitor/Compound | Chemical Class | Assay Type | IC50 | Ki | Reference |

| Compound 1 | Peptide | EGFR/GRB2 PPI Inhibition | 8.64 µM | - | [1] |

| Compound 4 | Peptide | EGFR/GRB2 PPI Inhibition | 2 nM | - | [1] |

| Compound 7 | Monocarboxylic Macrocyclic Peptide | Fluorescence Anisotropy | - | 140 nM | [1] |

| Tripeptide 18f | Non-phosphorus-containing pTyr mimetic | Grb2 SH2 Domain Binding | 6.7 µM | - | |

| Tripeptide 20f | Non-phosphorus-containing pTyr mimetic | Grb2 SH2 Domain Binding | 1.3 µM | - | |

| mAZ*-pY-(alphaMe)pY-N-NH2 | Pseudo-peptide | Grb2 SH2 Domain Binding | Nanomolar Affinity | - | [2] |

| G1 (19a) | Non-pTyr-containing cyclic peptide | Grb2 SH2 Domain Binding | 10-25 µM | - | [6] |

| Tripeptide 8a | Phosphatase-stable pTyr mimetic | ELISA | 8 nM | - | [10] |

| Compound 5 | Dihydro-s-triazine | Grb2-Gab2 Interaction Inhibition | 320 µM | - | [11] |

Experimental Protocols

Fluorescence Anisotropy Competition Assay for IC50/Ki Determination

This assay measures the ability of a test compound to disrupt the interaction between the Grb2 SH2 domain and a fluorescently labeled phosphopeptide.

Materials:

-

Purified recombinant human Grb2 SH2 domain protein.

-

Fluorescently labeled phosphopeptide ligand (e.g., FITC-Ahx-PVPEpYINQSVPKRK-NH2).[1]

-

Test inhibitor compounds.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20).

-

Microplate reader capable of measuring fluorescence anisotropy.

Procedure:

-

Prepare a solution of the Grb2 SH2 domain and the fluorescently labeled phosphopeptide in the assay buffer at concentrations determined by a prior binding assay to achieve approximately 50-80% of maximal binding.

-

Serially dilute the test inhibitor compounds in the assay buffer.

-

In a microplate, mix the Grb2 SH2 domain/fluorescent peptide solution with the serially diluted inhibitor compounds. Include controls with no inhibitor (maximum binding) and no Grb2 SH2 domain (minimum binding).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence anisotropy of each well using the microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.[1]

Western Blot Analysis of ERK Phosphorylation

This method is used to assess the downstream effects of Grb2 SH2 domain inhibition on the Ras-MAPK pathway by measuring the phosphorylation status of ERK.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an activated RTK).

-

Grb2 SH2 domain inhibitor.

-

Growth factor (e.g., EGF) to stimulate the pathway.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Culture the cells to the desired confluency.

-

Serum-starve the cells for several hours to reduce basal pathway activation.

-

Pre-treat the cells with various concentrations of the Grb2 SH2 domain inhibitor or vehicle control for a specified duration.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to activate the Ras-MAPK pathway.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Visualizations

Ras-MAPK Signaling Pathway and Inhibition Point

Caption: The Ras-MAPK signaling pathway and the point of inhibition by a Grb2 SH2 domain inhibitor.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of a Grb2 SH2 domain inhibitor.

Conclusion

The Grb2 SH2 domain represents a compelling target for the development of novel anticancer therapeutics. By disrupting the crucial protein-protein interaction between Grb2 and activated RTKs, small molecule and peptidomimetic inhibitors can effectively attenuate the oncogenic signaling of the Ras-MAPK pathway. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working in this area. Continued efforts in the design and optimization of Grb2 SH2 domain inhibitors, with a focus on improving cell permeability and in vivo efficacy, hold significant promise for future cancer therapies.

References

- 1. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAS-RAF Pathway Assays [worldwide.promega.com]

- 5. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Suppression of Ras/Mapk pathway signaling inhibits Myc-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AID 75311 - Inhibition of Growth factor receptor bound protein 2 SH2 domain binding to p185erbB-2 receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of a Grb2 SH3C domain interaction identified by a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]

Grb2 SH2 Domain Inhibitor: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a potent and well-characterized inhibitor of the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, focusing on its binding affinity and kinetics. Grb2 is a critical adaptor protein in intracellular signaling pathways, and its SH2 domain is a key mediator of protein-protein interactions that drive cellular proliferation and differentiation.[1] Consequently, the Grb2 SH2 domain is a prime target for the development of therapeutics aimed at intervening in oncogenic signaling.[2] This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with a representative macrocyclic peptidomimetic inhibitor.

The Grb2 Signaling Pathway: A Central Role in Cell Proliferation

Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs) and the downstream Ras/MAPK signaling cascade.[1] Upon ligand binding, RTKs such as the epidermal growth factor receptor (EGFR) undergo autophosphorylation, creating phosphotyrosine (pY) docking sites.[1] The SH2 domain of Grb2 specifically recognizes and binds to these pY residues, recruiting the Grb2-Son of sevenless (Sos) complex to the plasma membrane.[1][3] Sos, a guanine nucleotide exchange factor (GEF), then activates Ras, leading to a cascade of protein phosphorylations that ultimately results in the regulation of gene expression related to cell growth and division.[1][4]

Representative Grb2 SH2 Domain Inhibitor: A Macrocyclic Peptidomimetic

A notable class of Grb2 SH2 domain inhibitors are macrocyclic peptidomimetics designed to mimic the beta-turn conformation of pY-containing peptides that bind to the Grb2 SH2 domain.[5] One such well-studied inhibitor is mAZ-pTyr-(alphaMe)pTyr-Asn-NH2.[6] These inhibitors exhibit high affinity and specificity for the Grb2 SH2 domain, effectively competing with the natural pY-containing ligands.[7]

Quantitative Binding Data

The binding affinity and kinetics of Grb2 SH2 domain inhibitors are critical parameters for their development as therapeutic agents. These are typically determined using various biophysical techniques. Below is a summary of representative binding data for macrocyclic peptidomimetic inhibitors.

| Inhibitor Class | Method | Parameter | Value | Reference |

| Macrocyclic Peptidomimetic | Surface Plasmon Resonance (SPR) | KD | 4.8 nM | [8] |

| Macrocyclic Peptidomimetic | Surface Plasmon Resonance (SPR) | KD | 11 nM | [8] |

| mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | Fluorescence Polarization | IC50 | Low nanomolar range | [6] |

| Linear Peptidomimetic | ELISA | IC50 | Micromolar range | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of binding parameters. The following sections describe the principles and generalized protocols for key experiments used to characterize Grb2 SH2 domain inhibitors.

Fluorescence Polarization (FP) Competition Assay

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay, an unlabeled inhibitor competes with a fluorescently labeled peptide (tracer) for binding to the Grb2 SH2 domain. The displacement of the tracer by the inhibitor results in a decrease in the polarization signal, from which the inhibitor's binding affinity (IC50 or Ki) can be determined.[9]

References

- 1. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Macrocyclization in the design of a conformationally constrained Grb2 SH2 domain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of the SH2 domain of Grb2: highlight on the binding of a new high-affinity inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of a common pathway for the synthesis of high affinity macrocyclic Grb2 SH2 domain-binding peptide mimetics that differ in the configuration at one ring junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tracerDB | FP [tracerdb.org]

The Structural Basis of Grb2 SH2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed 25 kDa adaptor protein that plays a critical role in intracellular signal transduction.[1] Comprised of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains, Grb2 acts as a crucial link between activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), and downstream signaling pathways, most notably the Ras/MAPK cascade.[2][3] Upon ligand-induced activation and autophosphorylation of an RTK, the Grb2 SH2 domain recognizes and binds to specific phosphotyrosine (pTyr) motifs on the receptor.[3] This interaction recruits the guanine nucleotide exchange factor Son of Sevenless (SOS) to the plasma membrane via the Grb2 SH3 domains, leading to the activation of Ras and subsequent signaling events that drive cell proliferation, differentiation, and survival.[2]

Given that aberrant signaling through RTK pathways is a hallmark of many cancers, Grb2 has emerged as a compelling target for therapeutic intervention.[1] Inhibiting the interaction between the Grb2 SH2 domain and its phosphotyrosine-containing binding partners presents a strategy to disrupt oncogenic signaling.[1] This guide provides an in-depth overview of the structural basis of Grb2 SH2 inhibition, summarizing key binding interactions, quantitative data for various inhibitors, and detailed experimental protocols for characterizing these interactions.

Grb2-Mediated Signaling Pathway

The canonical Grb2-mediated signaling pathway is initiated by the activation of an RTK. The Grb2 SH2 domain specifically recognizes phosphotyrosine residues within a consensus sequence, pTyr-X-Asn-X (pYXNX), where X is typically a hydrophobic residue.[4] This binding event is the linchpin for the assembly of a larger signaling complex that ultimately activates the Ras/MAPK pathway.

Structural Basis of Grb2 SH2 Domain Recognition and Inhibition

The high-affinity and specific recognition of the pYXNX motif by the Grb2 SH2 domain is governed by a network of interactions. X-ray crystallography and NMR studies have revealed that, unlike many other SH2 domains that bind peptides in an extended conformation, the Grb2 SH2 domain binds its ligands in a distinctive type-I β-turn conformation.[5] This unique binding mode provides a basis for the design of highly specific inhibitors.

Several key residues within the Grb2 SH2 domain are critical for this interaction:

-

Phosphotyrosine Pocket: A conserved arginine residue, Arg βB5, forms crucial ionic interactions with the phosphate group of the pTyr residue.[4]

-

Specificity Pocket: The asparagine (Asn) at the pTyr+2 position is essential for specificity.[6] Its side chain carboxamide is engaged in three hydrogen bonds with the Lys βD6 and Leu βE4 residues of the SH2 domain.[4]

-

Hydrophobic Interactions: A hydrophobic groove accommodates the residue at the pTyr+1 position.[6] Furthermore, a lipophilic region formed by residues such as Lys βD6 and Leu βD1 interacts with the residue at the pTyr+3 position.[4]

-

Tryptophan Blockade: The indole side chain of Trp EF1 physically blocks the binding groove, forcing the peptide ligand into its characteristic β-turn.[4]

Inhibitor design strategies aim to mimic these interactions. Early inhibitors were largely peptide-based, derived from the natural pYXNX sequence. Subsequent efforts have focused on developing peptidomimetics and non-peptidic small molecules with improved pharmacological properties, such as cell permeability and resistance to phosphatases. These often incorporate non-hydrolyzable phosphotyrosine mimetics, such as phosphonomethyl-phenylalanine (Pmp), or non-phosphorus containing mimics like 4-(2-malonyl)phenylalanine (Pmf).[7][8]

Quantitative Binding Data of Grb2 SH2 Inhibitors

The potency of Grb2 SH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibition constant (Ki). A variety of compounds, ranging from phosphopeptides to non-peptidic small molecules, have been developed and their binding affinities determined using the experimental techniques detailed in the following section.

| Inhibitor/Ligand | Type | Binding Affinity (IC50/Ki/Kd) | Assay Method | Reference |

| Ac-pTyr-Val-Asn-amide | Peptidic | 4.32 µM (IC50) | Not Specified | [4] |

| G1 (cyclic peptide) | Peptidic (non-pTyr) | 10-25 µM (IC50) | Not Specified | [4] |

| G1TE (cyclic peptide) | Peptidic (non-pTyr) | 20 µM (IC50) | Not Specified | [4] |

| (3-aminomethyl-phenyl) urea derivative | Peptidomimetic | 6.19 µM (IC50) | Not Specified | [4] |

| Tri-aromatic analogue | Non-peptidic | 25.9 µM (IC50) | Not Specified | [4] |

| pYVNV peptide | Peptidic | 0.9 µM (IC50) | Not Specified | [1] |

| pYQNL peptide | Peptidic | 0.5 µM (IC50) | Not Specified | [1] |

| Compound 7 (monocarboxylic) | Macrocyclic Peptidomimetic | 140 nM (Ki) | Fluorescence Anisotropy | [5] |

| EGFR1068 phosphopeptide 14-mer | Peptidic | ~280 nM (Implied Ki) | Fluorescence Anisotropy | [5] |

| Compound 1 | Peptidic | 8.64 µM (IC50) | Fluorescence Anisotropy | [5] |

| Compound 4 | Peptidomimetic | 2 nM (IC50) | Fluorescence Anisotropy | [5] |

| Non-phosphorus mimetic 20f | Peptidomimetic | 1.3 µM (IC50) | Not Specified | [9] |

| Pmf-containing inhibitor | Peptidomimetic (non-phosphorus) | 8 nM (Ki) | ELISA | [8] |

| Fmoc-Glu-Tyr-Aib-Asn-NH2 | Peptidic (non-pTyr) | 8.7 µM (IC50) | Surface Plasmon Resonance | [6] |

| mAZ-pY-(alphaMe)pY-N-NH2 | Peptidomimetic | Nanomolar range | Not Specified |

Experimental Protocols

Characterizing the binding affinity and kinetics of Grb2 SH2 inhibitors is fundamental to their development. The following sections provide detailed methodologies for three key biophysical techniques used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) in a single experiment.

1. Materials and Reagents:

-

Purified Grb2 SH2 domain protein

-

Synthetic peptide or small molecule inhibitor

-

Dialysis buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4)

-

Isothermal Titration Calorimeter

2. Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified Grb2 SH2 protein and the ligand (inhibitor) against the same batch of dialysis buffer to minimize buffer mismatch heats.

-

Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm, respectively).

-

-

Loading the Calorimeter:

-

Carefully load the Grb2 SH2 protein solution into the sample cell (typically 20-50 µM).

-

Load the ligand solution into the injection syringe (typically 10-20 fold higher concentration than the protein).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Subtract the heats of dilution (determined from a control experiment titrating ligand into buffer).

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. ΔS can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time analysis of binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd).

1. Materials and Reagents:

-

Purified Grb2 SH2 domain protein (ligand)

-

Peptide or small molecule inhibitor (analyte)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

2. Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., carboxymethylated dextran) using a mixture of EDC and NHS.

-

Inject the purified Grb2 SH2 protein over the activated surface to allow for covalent coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the analyte (inhibitor) in running buffer.

-

Inject the different concentrations of the analyte over the immobilized Grb2 SH2 surface, followed by a dissociation phase where only running buffer flows over the surface.

-

Between each analyte injection cycle, regenerate the sensor surface with a pulse of a suitable regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte.

-

-

Data Analysis:

-

The binding response is measured in Resonance Units (RU).

-

Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Fluorescence Polarization (FP) / Anisotropy (FA)

FP/FA is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors in a competitive assay format.

1. Materials and Reagents:

-

Purified Grb2 SH2 domain protein

-

Fluorescently labeled peptide tracer (e.g., a high-affinity pTyr peptide with a 5-FAM label)

-

Unlabeled inhibitor compounds

-

Assay buffer (e.g., 20 mM Phosphate, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)

-

Microplate reader with FP capabilities

2. Protocol:

-

Direct Binding Assay (to determine Kd of the tracer):

-

Prepare a series of dilutions of the Grb2 SH2 protein in assay buffer.

-

Add a fixed, low concentration of the fluorescent tracer to each well.

-

Incubate to allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

-

Measure the fluorescence polarization in each well. The polarization will increase as more tracer binds to the larger protein.

-

Plot the polarization values against the protein concentration and fit the data to a saturation binding equation to determine the Kd of the tracer.

-

-

Competitive Inhibition Assay:

-

Prepare serial dilutions of the inhibitor compounds.

-

In each well of a microplate, add a fixed concentration of Grb2 SH2 protein and the fluorescent tracer (concentrations should be optimized based on the direct binding assay, typically at the Kd of the tracer).

-

Add the inhibitor dilutions to the wells.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization. As the inhibitor competes with the tracer for binding to the Grb2 SH2 domain, the tracer is displaced, its rotation increases, and the polarization signal decreases.

-

-

Data Analysis:

-

Plot the polarization values against the logarithm of the inhibitor concentration.

-

Fit the resulting sigmoidal curve to a competitive binding model to determine the IC50 value of the inhibitor.

-

The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer and its concentration.

-

Conclusion

The Grb2 SH2 domain remains a validated and attractive target for the development of anticancer therapeutics. A deep understanding of the structural interactions that govern ligand binding has enabled the rational design of a diverse range of inhibitors, from high-affinity peptidomimetics to non-peptidic small molecules. The continued application of robust biophysical techniques such as ITC, SPR, and FP is essential for the quantitative characterization of these inhibitors and for guiding structure-activity relationship studies. This technical guide provides a foundational resource for researchers aiming to further explore and exploit the inhibition of the Grb2 SH2 domain for therapeutic benefit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small nonphosphorylated Grb2-SH2 domain antagonists evaluated by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands. 2. 4-(2-Malonyl)phenylalanine as a potent phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Grb2 SH2 Domain Inhibitor 1: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction, acting as a key link between activated receptor tyrosine kinases (RTKs) and downstream signaling pathways, most notably the Ras/MAPK cascade.[1][2][3] The Src homology 2 (SH2) domain of Grb2 specifically recognizes and binds to phosphotyrosine (pTyr) motifs on activated receptors and docking proteins, initiating a conformational change that facilitates the recruitment of the Son of Sevenless (SOS) protein to the plasma membrane and subsequent activation of Ras.[3][4] Given its central role in cell proliferation, differentiation, and survival, aberrant Grb2-mediated signaling is implicated in various cancers.[5][6] Consequently, the Grb2 SH2 domain has emerged as a promising target for the development of novel anticancer therapeutics.

This technical guide provides an in-depth overview of the chemical properties and stability of a specific cyclic peptide inhibitor, "Grb2 SH2 domain inhibitor 1," and places it within the broader context of Grb2 SH2 domain antagonists.

Chemical Properties of this compound

This compound is a conformationally restricted, cell-penetrating cyclic peptide.[1] Its cyclic nature is designed to mimic the β-turn conformation that phosphotyrosine-containing ligands adopt when bound to the Grb2 SH2 domain, thereby enhancing binding affinity and stability.[7]

| Property | Value | Source |

| Molecular Formula | C68H95N20O15P | [8][9] |

| Molecular Weight | 1463.58 g/mol | [8][9] |

| Sequence | Cyclo(Tyr(PO3H2)-Arg-Arg-Pro-DPro-DArg-2Nal-Phe-Asn-Val) | [8] |

| Physical Form | Solid | [3] |

| Solubility | Soluble in DMSO | [10] |

Stability of this compound

Detailed, publicly available stability data for this compound is limited. However, general principles of peptide stability and data from related cyclic peptide inhibitors provide valuable insights. As a cyclic peptide, it is expected to exhibit greater resistance to enzymatic degradation compared to its linear counterpart.

General Considerations for Peptide Stability:

-

Enzymatic Degradation: Peptidases and proteases in biological fluids can cleave peptide bonds, leading to inactivation. Cyclization and the incorporation of unnatural amino acids (like D-proline and D-arginine in this inhibitor) are common strategies to enhance enzymatic stability.[11]

-

Chemical Degradation: Peptides can undergo chemical degradation through pathways such as oxidation, deamidation, and hydrolysis. The specific amino acid composition and storage conditions (temperature, pH, light exposure) are critical factors.[5] Lyophilization (freeze-drying) is a common method to improve the long-term chemical stability of peptides.[12]

-

Physical Instability: Peptides can be prone to aggregation and adsorption to surfaces, which can lead to a loss of activity.[5] Formulation with appropriate excipients can mitigate these issues.

Storage Recommendations: For long-term stability, peptide inhibitors like this compound are typically stored as a lyophilized powder at -20°C or -80°C.[12] Stock solutions in DMSO should be stored in aliquots at -20°C to minimize freeze-thaw cycles.

Signaling Pathway and Experimental Workflows

To understand the context of Grb2 inhibition and the methods used to characterize inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Discovery of thioether-bridged cyclic pentapeptides binding to Grb2-SH2 domain with high affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. This compound | C68H95N20O15P | CID 163409104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedgrid.com [biomedgrid.com]

Methodological & Application

Probing the Inhibition of Grb2 SH2 Domain: In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction cascades. It plays a pivotal role in coupling activated receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream signaling pathways, most notably the Ras/MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][3][4][5] The Grb2 protein consists of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[2][4] The SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues on activated receptors and docking proteins, an interaction that is essential for the recruitment of the Grb2-Son of Sevenless (SOS) complex to the plasma membrane and subsequent activation of Ras.[3][5][6]

Given its central role in oncogenic signaling, the Grb2 SH2 domain has emerged as a promising target for the development of novel anticancer therapeutics.[7][8][9] Inhibitors that block the interaction between the Grb2 SH2 domain and its binding partners can disrupt the aberrant signaling that drives tumor growth and progression. This document provides detailed application notes and protocols for key in vitro assays used to characterize and evaluate inhibitors of the Grb2 SH2 domain.

Grb2 Signaling Pathway

The canonical Grb2-mediated signaling pathway is initiated by the binding of a growth factor to its corresponding RTK. This leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. The Grb2 SH2 domain then binds to these phosphotyrosine motifs, recruiting the Grb2-SOS complex to the activated receptor. SOS, a guanine nucleotide exchange factor, subsequently activates Ras by promoting the exchange of GDP for GTP. Activated Ras then triggers the downstream MAP kinase cascade.

Caption: Grb2 signaling pathway and point of inhibition.

Data Presentation: Inhibitor Activity

The following table summarizes quantitative data for representative Grb2 SH2 domain inhibitors from various in vitro assays. This allows for a comparative analysis of their potency.

| Inhibitor/Ligand | Assay Type | Parameter | Value (µM) | Reference |

| l-pY1068 | ELISA | IC50 | 0.60 ± 0.03 | [10] |

| d-pY1068 | ELISA | IC50 | >10 | [10] |

| Fmoc-Glu-Tyr-Aib-Asn-NH2 | Surface Plasmon Resonance | IC50 | 8.7 | [11] |

| Compound 1 (from EGFR pTyr sequence) | Biochemical Assay | IC50 | 8.64 | [8] |

| Compound 4 | Biochemical Assay | Ki | 0.002 | [8] |

| pTyr peptide 11 | Isothermal Titration Calorimetry | Kd | 0.385 ± 0.041 | [12] |

| pTz peptide 16 | Isothermal Titration Calorimetry | Kd | 719 ± 28 | [12] |

| pTyr peptide 11 | Fluorescence Polarization | IC50 | 0.442 ± 0.080 | [12] |

| pTz peptide 16 | Fluorescence Polarization | IC50 | 363 ± 15 | [12] |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the Grb2 SH2 domain.[13][14] The change in polarization of the emitted light upon binding is monitored.

Experimental Workflow:

References

- 1. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]

- 2. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grb2 [collab.its.virginia.edu]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. ppi.fli-leibniz.de [ppi.fli-leibniz.de]

- 7. Novel peptide inhibitors for Grb2 SH2 domain and their detection by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small nonphosphorylated Grb2-SH2 domain antagonists evaluated by surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Grb2 SH2 Domain Inhibitor 1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in intracellular signal transduction.[1][2] It plays a pivotal role by linking activated receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably the Ras/MAPK and PI3K-Akt pathways, which are fundamental regulators of cell proliferation, differentiation, survival, and migration.[1][3] In many cancers, the dysregulation of these pathways, often due to overactive RTKs, leads to uncontrolled cell growth.[1] Grb2 facilitates this signaling by using its central Src homology 2 (SH2) domain to bind to specific phosphotyrosine motifs on activated receptors or docking proteins.[2][4][5]

Grb2 SH2 domain inhibitor 1 represents a class of agents designed to specifically disrupt this crucial protein-protein interaction.[2][4] By competitively binding to the Grb2 SH2 domain, the inhibitor prevents the recruitment of Grb2 to activated receptors, thereby blocking the entire downstream signaling cascade.[1] This targeted disruption can lead to reduced cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cell motility in cancer cells, making Grb2 an attractive target for novel cancer therapeutics.[1][6][7] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.

Mechanism of Action

Upon stimulation by a growth factor (e.g., EGF, HGF), receptor tyrosine kinases dimerize and autophosphorylate specific tyrosine residues. The Grb2 SH2 domain recognizes and binds to these phosphotyrosine sites, specifically the pYXN motif.[3][5] This interaction recruits the Grb2-SOS complex to the cell membrane. SOS, a guanine nucleotide exchange factor, then activates Ras, triggering the Raf-MEK-ERK (MAPK) signaling cascade, which ultimately promotes gene expression related to cell growth and survival.[1][8]

This compound acts as a competitive antagonist at the phosphotyrosine binding site of the Grb2 SH2 domain, effectively uncoupling RTK activation from Ras activation and subsequent downstream signaling.

Caption: Grb2 signaling pathway and point of inhibition.

Quantitative Data Summary

The efficacy of Grb2 SH2 domain inhibitors can vary significantly based on the specific chemical structure of the inhibitor and the genetic background of the cell line being tested. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency. Below is a summary of reported IC50 values for various Grb2 SH2 domain inhibitors in different cancer cell lines. This data provides a reference for determining appropriate concentration ranges for initial experiments.

| Inhibitor/Compound | Cell Line | Assay Type | Reported IC50 | Reference |

| Compound 1 | HTB-26 (Breast Cancer) | Crystal Violet | 10 - 50 µM | [9] |

| Compound 1 | PC-3 (Prostate Cancer) | Crystal Violet | 10 - 50 µM | [9] |

| Compound 1 | HepG2 (Liver Cancer) | Crystal Violet | 10 - 50 µM | [9] |

| Compound 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 µM | [9] |

| Compound 2 | HCT116 (Colon Cancer) | Crystal Violet | 0.34 µM | [9] |

| Non-phosphorus mimetic 20f | N/A | Biochemical Assay | 1.3 µM | [10] |

| Non-phosphorus mimetic 18f | N/A | Biochemical Assay | 6.7 µM | [10] |

| Peptide-based inhibitor | N/A | Biochemical Assay | 8.64 µM | [2] |

Note: "Compound 1" and "Compound 2" are distinct chemical entities as described in the cited literature and serve as examples of Grb2 pathway inhibitors. Efficacy in cell-based assays depends on cell permeability, which can differ between compounds.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound in cell-based assays.

Caption: General experimental workflow for cell-based assays.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment: Seed approximately 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., at its IC50 and 2x IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to verify the mechanism of action by assessing the phosphorylation status of key downstream proteins like ERK.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound

-

Growth factor (e.g., EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Culture and Serum Starvation: Seed cells to reach 70-80% confluency. Serum-starve the cells overnight in a low-serum (e.g., 0.5%) medium to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce pathway activation.

-

Cell Lysis: Immediately place the plates on ice, wash with cold PBS, and add RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply the ECL substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin).

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, comparing treated versus untreated samples.

References

- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 2. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution structure of the Grb2 SH2 domain complexed with a high-affinity inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of potent and selective inhibitors of the Grb2 SH2 domain on cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. AID 75194 - Inhibition of Growth factor receptor bound protein 2 SH2 domain binding in plasmon resonance binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Cell Motility and Invasion with Grb2 SH2 Domain Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Grb2 SH2 domain inhibitors as valuable research tools for investigating the molecular mechanisms of cell motility and invasion, critical processes in cancer metastasis.

Introduction to Grb2 and Its Role in Cell Motility

Growth factor receptor-bound protein 2 (Grb2) is a ubiquitously expressed 25 kDa adaptor protein that plays a pivotal role in intracellular signal transduction.[1][2] It is a key mediator linking activated cell surface receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), to downstream signaling pathways that regulate cell proliferation, differentiation, and motility.[1][3] Grb2 consists of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains. The SH2 domain binds to specific phosphotyrosine residues on activated receptors, while the SH3 domains recruit proline-rich motifs on downstream effector proteins like Son of Sevenless (SOS), a guanine nucleotide exchange factor that activates the Ras/MAPK cascade.[1][4][5]

Beyond the canonical Ras/MAPK pathway, Grb2 is a critical node in signaling networks that control the actin cytoskeleton, a key determinant of cell motility.[1] Grb2 can interact with focal adhesion kinase (FAK) and p21-activated kinases (PAKs), which are central regulators of focal adhesion dynamics and lamellipodia formation, respectively.[1][6][7] By orchestrating these interactions, Grb2 contributes significantly to the complex processes of cell migration and invasion, making it an attractive target for therapeutic intervention in cancer.[1][8]

Grb2 SH2 Domain Inhibitors as Research Tools

Inhibitors targeting the Grb2 SH2 domain are powerful tools to dissect the specific contributions of Grb2-mediated signaling in cell motility and invasion. These inhibitors function by competitively blocking the interaction between the Grb2 SH2 domain and its phosphotyrosine binding partners, thereby disrupting the downstream signaling cascades that promote cell movement.

This document focuses on the application of "Grb2 SH2 domain inhibitor 1," a conformationally restricted cyclic cell-penetrating peptide, and other well-characterized synthetic antagonists for which quantitative data is available.[9]

Data Presentation: Efficacy of Grb2 SH2 Domain Inhibitors

The following tables summarize the quantitative effects of various Grb2 SH2 domain inhibitors on cell motility and invasion.

Table 1: Inhibition of Cell Migration by Synthetic Grb2 SH2 Domain Antagonist C90

| Cell Line | Assay Type | Chemoattractant | Inhibitor | IC50 | Reference |

| PC3M (Metastatic Prostate Cancer) | Transwell Migration | HGF (50 ng/mL) | C90 | 150 nmol/L | [8] |

| B16 (Melanoma) | Transwell Migration | 10% Serum | C90 | 650 nmol/L | [8] |

Table 2: Inhibition of Cell Scattering by Grb2 SH2 Domain Inhibitor CGP78850

| Cell Line | Assay Type | Stimulus | Inhibitor | Concentration for Complete Inhibition | Reference |

| A431 (Epidermoid Carcinoma) | Cell Scattering | HGF | CGP78850 | 100 µM | [10] |

| MDCK (Canine Kidney Epithelial) | Cell Scattering | HGF | CGP78850 | 100 µM | [10] |

Table 3: Inhibition of HGF-Stimulated Cell Motility and Invasion by a Grb2 SH2 Domain Antagonist

| Cellular Process | Inhibitor | ED50 | Reference |

| Cell Motility | Synthetic Antagonist | ≤ 30 nM | |

| Matrix Invasion | Synthetic Antagonist | ≤ 30 nM |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Grb2 signaling in cell motility.

Caption: Wound healing (scratch) assay workflow.

Caption: Transwell invasion assay workflow.

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This protocol is designed to assess the effect of a Grb2 SH2 domain inhibitor on the two-dimensional migration of adherent cells.

Materials:

-

Adherent cell line of interest (e.g., MDA-MB-231, A431)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Grb2 SH2 domain inhibitor (e.g., "this compound" or a synthetic antagonist)

-

12- or 24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can confound migration results.

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.

-

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

-

Inhibitor Treatment: Add fresh medium (serum-free or low serum) containing the desired concentration of the Grb2 SH2 domain inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Image Acquisition (T=0): Immediately after adding the inhibitor, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is imaged at later time points.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 2: Transwell Assay for Cell Migration and Invasion

This protocol allows for the quantification of chemotactic cell migration (through an uncoated porous membrane) and invasion (through a membrane coated with extracellular matrix).

Materials:

-

Cell line of interest (e.g., PC3M, B16, MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Chemoattractant (e.g., 10% Fetal Bovine Serum (FBS), HGF)

-

Grb2 SH2 domain inhibitor

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope with a camera

Procedure:

-

Preparation of Transwell Inserts:

-

Migration Assay: No coating is required.

-

Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell insert and incubate at 37°C for at least 1 hour to allow for gelation.

-

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Inhibitor Pre-treatment (Optional): The cell suspension can be pre-incubated with the Grb2 SH2 domain inhibitor or vehicle control for a specified time (e.g., 30-60 minutes) before seeding.

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Add 100-200 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell line (typically 12-48 hours).

-

Removal of Non-migrated/Non-invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated/non-invaded cells.

-

Fixation and Staining:

-

Fix the cells that have migrated/invaded to the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Wash the insert with PBS.

-

Stain the cells by immersing the insert in a staining solution for 10-20 minutes.

-

Gently wash the insert with water to remove excess stain.

-

-

Image Acquisition and Quantification:

-

Allow the insert to air dry.

-

Using a microscope, count the number of stained cells on the underside of the membrane in several random fields of view.

-

Calculate the average number of migrated/invaded cells per field. The results can be expressed as a percentage of the control.

-

References

- 1. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GRB2 - Wikipedia [en.wikipedia.org]

- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 4. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Grb2-SH3 ligand inhibits the growth of HER2+ cancer cells and has antitumor effects in human cancer xenografts alone and in combination with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin-mediated signal transduction linked to Ras pathway by GRB2 binding to focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Application Notes: High-Throughput Screening for Grb2 SH2 Domain Inhibitors Using a Fluorescence Anisotropy Competition Assay

References

- 1. GRB2 Gene: Function, Signaling Pathways, and Role in Disease [learn.mapmygenome.in]

- 2. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grb2 [collab.its.virginia.edu]

- 5. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]

- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cvinegoni.github.io [cvinegoni.github.io]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Generating and validating renewable affimer protein binding reagents targeting SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Grb2 Inhibition using Immunoprecipitation-Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing immunoprecipitation-western blot (IP-WB) to assess the inhibition of Growth factor receptor-bound protein 2 (Grb2), a key adaptor protein in cellular signaling pathways.

Introduction to Grb2 and Its Role in Signal Transduction

Growth factor receptor-bound protein 2 (Grb2) is a crucial adaptor protein involved in signal transduction cascades, particularly those initiated by receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1][2][3] Grb2 is composed of a central Src homology 2 (SH2) domain flanked by two Src homology 3 (SH3) domains.[2][4] The SH2 domain specifically recognizes and binds to phosphorylated tyrosine residues on activated receptors, while the SH3 domains recruit proline-rich proteins, most notably the Son of Sevenless (SOS) guanine nucleotide exchange factor.[1][3][4] This recruitment of SOS to the plasma membrane facilitates the activation of Ras, a small GTPase, which in turn triggers downstream signaling cascades like the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing cell proliferation, differentiation, and survival.[1][3][5] Given its central role, Grb2 is a significant target for therapeutic intervention in various diseases, including cancer.

Principle of Immunoprecipitation-Western Blot (IP-WB) for Assessing Grb2 Inhibition

Immunoprecipitation (IP) is a technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it.[6][7] When the goal is to study protein-protein interactions, this technique is often referred to as co-immunoprecipitation (co-IP), where the entire protein complex bound to the bait protein is pulled down.[7]

Following immunoprecipitation, Western blotting (WB) is used to detect and quantify the "prey" protein(s) that have co-precipitated with the bait.[6] In the context of Grb2 inhibition, IP can be used to pull down a protein that Grb2 interacts with (e.g., EGFR), and then WB can be used to probe for the amount of Grb2 that was bound to it. A successful Grb2 inhibitor will disrupt this interaction, leading to a decrease in the amount of Grb2 detected in the western blot.

Grb2 Signaling Pathway

The following diagram illustrates the canonical Grb2-mediated signaling pathway initiated by EGFR activation.

Caption: Grb2-mediated EGFR signaling pathway.

Experimental Workflow for IP-WB

The diagram below outlines the major steps involved in an immunoprecipitation-western blot experiment to assess Grb2 inhibition.

Caption: Experimental workflow for IP-WB.

Quantitative Data on Grb2 Inhibition

The following tables summarize quantitative data from studies assessing the inhibition of Grb2 interactions.